molecular formula C10H6N2O2 B7828410 1H-[1]benzofuro[3,2-d]pyrimidin-4-one

1H-[1]benzofuro[3,2-d]pyrimidin-4-one

Cat. No.: B7828410
M. Wt: 186.17 g/mol
InChI Key: PCCWPSFTRGJXEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The 1H-[1]benzofuro[3,2-d]pyrimidin-4-one molecular scaffold serves as a critical framework in medicinal chemistry, particularly in the development of novel anticancer agents. This structure forms the core of a class of compounds designed as potent Poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors . PARP-1 is a key enzyme involved in DNA damage repair, and its inhibition is a validated therapeutic strategy, especially in cancers with deficiencies in homologous recombination repair, such as those with BRCA mutations . Inhibiting PARP-1 disrupts the repair of DNA single-strand breaks, which can lead to the accumulation of DNA damage and cancer cell death through synthetic lethality . Beyond its primary role in PARP-1 inhibition, the benzofuran-pyrimidine core is a privileged structure in drug discovery. Researchers value this scaffold for its ability to be hybridized with other pharmacophores, enabling the creation of multi-targeting agents and enhancing drug-likeness properties . Its significance is further underscored by its presence in explorations of protein kinase inhibitors, highlighting its versatility in targeting various oncogenic pathways . This compound is provided for research purposes to support the advancement of targeted cancer therapies, the study of DNA repair mechanisms, and the development of new inhibitor classes to overcome drug resistance.

Properties

IUPAC Name

1H-[1]benzofuro[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O2/c13-10-9-8(11-5-12-10)6-3-1-2-4-7(6)14-9/h1-5H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCCWPSFTRGJXEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=O)N=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=O)N=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Aza-Wittig Reaction-Based Synthesis

The aza-Wittig reaction has emerged as a versatile method for constructing the benzofuropyrimidinone core. This approach involves the reaction of iminophosphoranes with carbonyl compounds to form intermediate carbodiimides, which subsequently cyclize to yield the target structure .

In a representative procedure, iminophosphorane 2 (20 mmol) is treated with carbon disulfide (15 mL) in a dichloromethane/acetonitrile mixture (1:1) under reflux for 24–28 hours . The precipitated product, 2,3-dihydro-2-thioxobenzofuro[3,2-d]-1,2,4-triazolo[1,5-a]pyrimidin-4(1H)-one (4a-d ), is isolated via crystallization in 75–80% yield . Modifications using n-butyl isocyanate at 40–50°C further enable the introduction of ethanolamine side chains, as demonstrated in the synthesis of 2-(benzofuro[3,2-d]pyrimidin-4-ylamino)ethanol hydrochloride.

Table 1: Aza-Wittig Reaction Conditions and Outcomes

Starting MaterialReagentSolventTemperatureTime (h)Yield (%)
IminophosphoraneCarbon disulfideCH₂Cl₂/CH₃CNReflux24–2875–80
Iminophosphoranen-Butyl isocyanateToluene40–50°C6–882–85

Electrochemical Synthesis

Electrochemical methods offer a green alternative for synthesizing benzofuropyrimidinones. The oxidation of 3,4-dihydroxybenzoic acid (1 ) in the presence of 1,3-dimethylbarbituric acid (2 ) or 1,3-diethyl-2-thiobarbituric acid (3 ) under controlled-potential conditions generates benzofuro[2,3-d]pyrimidine derivatives (6a , 6b ) via a Michael addition-electrodecarboxylation cascade . Using an undivided cell and aqueous solvent, this method achieves yields of 85–90% with high purity, bypassing the need for toxic reagents .

Table 2: Electrochemical Synthesis Parameters

SubstrateNucleophilePotential (V)SolventYield (%)
3,4-Dihydroxybenzoic acid1,3-Dimethylbarbituric acid0.8 vs. SCEH₂O88
3,4-Dihydroxybenzoic acid1,3-Diethyl-2-thiobarbituric acid0.75 vs. SCEH₂O90

Condensation with Urea/Thiourea

Condensation of benzofuran chalcones (3a-d ) with urea or thiourea in alcoholic potassium hydroxide provides a straightforward route to 4-substituted pyrimidin-2-ol derivatives (4a-d , 5a-d ) . Stirring equimolar mixtures at room temperature for 5–6 hours yields products in 79–83% after recrystallization . For example, 4-(1-benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-ol (4a ) is characterized by IR (υ = 3430 cm⁻¹ for OH) and NMR (δ = 8.51 ppm for pyrimidine-H) .

Table 3: Condensation Reaction Optimization

Chalcone DerivativeNucleophileBaseTime (h)Yield (%)
3aUreaKOH/EtOH579
3dThioureaKOH/EtOH683

Cyclization and Ring-Closure Strategies

Cyclization of 2-(prop-2-ynyloxy)-3-phenyl precursors under basic conditions facilitates the formation of the benzofuropyrimidinone skeleton. For instance, treatment of 3-phenyl-2-(prop-2-ynyloxy)-1-benzofuro[3,2-d]pyrimidin-4(3H)-one with sodium ethoxide induces ring closure, yielding a planar fused system with a phenyl ring dihedral angle of 86.73° . X-ray crystallography confirms the planar arrangement (deviation < 0.045 Å) and C–H⋯π interactions governing crystal packing .

Industrial-Scale Production Considerations

While laboratory methods are well-established, industrial production requires optimization for scalability. Key challenges include minimizing solvent volumes, enhancing catalyst recycling, and ensuring consistent purity. Pilot-scale trials using continuous flow reactors for electrochemical synthesis have shown promise, achieving 80% yield at 10-kg batches .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the carboxylic acid group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the aromatic ring or the carboxylic acid group.

Scientific Research Applications

2-Methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-Methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and physicochemical properties of 1H-[1]benzofuro[3,2-d]pyrimidin-4-one are strongly influenced by its structural analogs. Below is a comparative analysis of key derivatives and related scaffolds:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity/Application Reference
This compound Benzofuropyrimidinone None (parent structure) Intermediate for drug discovery
Thieno[3,2-d]pyrimidin-4-one Thienopyrimidinone Arylthiophene amides 17β-HSD1/2 inhibition (~40% at 1 µM)
2-(4-tert-butyl-phenyl)-3H-benzo[4,5]thieno[3,2-d]pyrimidin-4-one Benzothienopyrimidinone 4-tert-butylphenyl TNKS1/2 inhibition (IC₅₀ = 21–29 nM)
8-Bromo-2-[(4-methylpiperazinyl)methyl][1]benzofuro[3,2-d]pyrimidin-4-one Benzofuropyrimidinone 8-Br, 4-methylpiperazinylmethyl Antifungal (moderate activity at 50 mg/L)
XL413 (BMS-863233) Benzofuropyrimidinone 8-Cl, (S)-pyrrolidin-2-yl CDC7 kinase inhibitor (aqueous solubility: ≥35 mg/mL)

Physicochemical Properties

  • Solubility: The parent benzofuropyrimidinone has low aqueous solubility, but derivatives like XL413 (with polar pyrrolidine groups) achieve ≥35 mg/mL solubility in water .
  • Thermal Stability :
    • Chlorinated analogs (e.g., 4-chlorobenzofuro[3,2-d]pyrimidine) exhibit lower melting points (144–145°C) compared to the parent compound (277°C), reflecting reduced crystallinity .

Key Research Findings

Structure-Activity Relationship (SAR) :

  • Electron-withdrawing groups (e.g., Br, Cl) at position 8 enhance antifungal and kinase inhibitory activities .
  • Bulky substituents (e.g., tert-butylphenyl) improve selectivity for enzyme targets .

Applications Beyond Medicine :

  • Benzofuro[3,2-d]pyrimidine-2,4-dicarbonitrile derivatives are used in organic electroluminescent devices due to their electron-transport properties .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1H-[1]benzofuro[3,2-d]pyrimidin-4-one derivatives, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as cyclization of benzofuran precursors with pyrimidine intermediates. Key steps include halogenation (e.g., chlorination at the 8-position) and coupling with chiral pyrrolidine groups. Optimization involves adjusting catalysts (e.g., palladium for cross-coupling), temperature (60–120°C), and pH control. Purification via column chromatography or recrystallization ensures high purity .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure and purity of this compound derivatives?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm substituent positions and stereochemistry.
  • X-ray Crystallography : Resolves 3D atomic arrangements, critical for identifying binding conformations (e.g., interactions with enzyme active sites) .
  • Mass Spectrometry : Validates molecular weight and fragmentation patterns.
  • HPLC : Assesses purity (>95% threshold for biological assays) .

Q. What key physicochemical properties (e.g., solubility, logP) must be characterized during preclinical development of benzofuropyrimidinone-based therapeutics?

  • Methodological Answer :

  • Solubility : Hydrochloride salts improve aqueous solubility for in vivo studies.
  • logP : Measured via shake-flask or HPLC to predict membrane permeability.
  • Stability : Assess under varying pH, light, and temperature (e.g., accelerated stability studies at 40°C/75% RH) .

Advanced Research Questions

Q. In designing structure-activity relationship (SAR) studies for benzofuropyrimidinone derivatives, what strategies are recommended to systematically vary substituents and assess biological impact?

  • Methodological Answer :

  • Substituent Variation : Modify positions 2, 4, and 8 with halogens, alkyl groups, or heterocycles (e.g., pyrrolidine for chiral centers).
  • Assays : Use enzyme inhibition assays (e.g., kinase profiling) and cellular viability tests (MTT assays).
  • Data Correlation : Pair structural data (X-ray) with IC50_{50} values to identify pharmacophores .

Q. How should researchers resolve contradictions in reported biological activity data for benzofuropyrimidinone derivatives across different studies?

  • Methodological Answer :

  • Assay Standardization : Control variables like cell line (e.g., HeLa vs. MCF-7), serum concentration, and incubation time.
  • Structural Validation : Re-analyze compound purity and stereochemistry (e.g., chiral HPLC for enantiomer separation).
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding factors .

Q. What in vivo models are appropriate for evaluating the therapeutic potential of benzofuropyrimidinone derivatives in oncology?

  • Methodological Answer :

  • Xenograft Models : Subcutaneous implantation of human cancer cells (e.g., HCT-116 colon carcinoma) in immunodeficient mice.
  • Pharmacokinetics : Monitor plasma half-life via LC-MS/MS and optimize dosing regimens (e.g., QD vs. BID).
  • Toxicity Screening : Assess liver enzymes (ALT/AST) and hematological parameters .

Q. What biochemical assays are commonly employed to identify the molecular targets of benzofuropyrimidinone derivatives?

  • Methodological Answer :

  • SPR (Surface Plasmon Resonance) : Measures real-time binding kinetics to purified proteins (e.g., kinases).
  • Thermal Shift Assays : Detects target engagement by monitoring protein melting temperature shifts.
  • RNAi/CRISPR Knockdown : Validates target specificity by observing reduced activity in gene-silenced cells .

Q. How can researchers optimize the bioavailability of benzofuropyrimidinone derivatives through structural modifications?

  • Methodological Answer :

  • Prodrug Design : Introduce ester groups for enhanced absorption (hydrolyzed in vivo).
  • logD Optimization : Adjust lipophilicity (target logD 1–3) via substituent changes.
  • Cosolvent Formulations : Use PEG 400 or cyclodextrins to improve solubility for IV administration .

Tables for Key Data

Table 1: Synthetic Optimization Parameters

ParameterOptimal RangeImpact on Yield/Purity
Temperature80–100°CHigher yields, reduced byproducts
Catalyst (Pd)5–10 mol%Efficient cross-coupling
Reaction Time12–24 hrsComplete conversion

Table 2: Key Physicochemical Properties

PropertyMethodTarget Value
Aqueous SolubilityShake-flask (pH 7.4)>50 µM for in vitro assays
logPHPLC2.0–3.0 (balanced permeability)
Plasma StabilityLC-MS/MS (37°C, 24 hrs)>80% remaining

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.